molecular formula C8H16ClN3S B1431061 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride CAS No. 1426291-11-3

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B1431061
CAS No.: 1426291-11-3
M. Wt: 221.75 g/mol
InChI Key: QFHDMSDYNBOJQP-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3S and a molecular weight of 258.21 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylamino)methyl]-1,3-thiazol-2-amine
  • 4-[(Ethylamino)methyl]-1,3-thiazol-2-amine
  • 4-[(Propylamino)methyl]-1,3-thiazol-2-amine

Uniqueness

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride is unique due to its diethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different alkyl groups, affecting its reactivity, solubility, and interaction with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride involves the reaction of diethylamine with 2-bromoacetaldehyde followed by cyclization with thiourea to form the desired product.", "Starting Materials": [ "Diethylamine", "2-Bromoacetaldehyde", "Thiourea", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diethylamine is reacted with 2-bromoacetaldehyde in the presence of hydrochloric acid to form the intermediate, 4-(Diethylamino)methyl)-2-bromoacetaldehyde.", "Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to promote cyclization and form the desired product, 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine.", "Step 3: The product is then treated with hydrochloric acid to form the dihydrochloride salt, 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride." ] }

CAS No.

1426291-11-3

Molecular Formula

C8H16ClN3S

Molecular Weight

221.75 g/mol

IUPAC Name

4-(diethylaminomethyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C8H15N3S.ClH/c1-3-11(4-2)5-7-6-12-8(9)10-7;/h6H,3-5H2,1-2H3,(H2,9,10);1H

InChI Key

QFHDMSDYNBOJQP-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CSC(=N1)N.Cl.Cl

Canonical SMILES

CCN(CC)CC1=CSC(=N1)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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